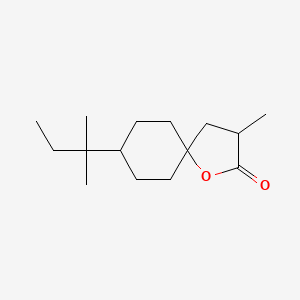
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo es un complejo compuesto orgánico con posibles aplicaciones en diversos campos, incluyendo la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye un grupo alilo, un anillo tetrahidropirano y un grupo carbamato, lo que lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo generalmente implica múltiples pasos, comenzando con la preparación del anillo tetrahidropirano. Un método común implica el uso de una reacción de Diels-Alder para formar la estructura del anillo, seguido de la funcionalización para introducir los grupos hidroxi, metoxi y metilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, es crucial para asegurar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo carbamato se puede reducir para formar una amina.
Sustitución: El grupo alilo puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio o el tert-butóxido de potasio.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas.
Sustitución: Formación de derivados de alilo sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, el ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite explorar nuevos mecanismos y vías de reacción.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y las vías metabólicas. Sus características estructurales lo convierten en un candidato adecuado para sondear la actividad de diversas enzimas.
Medicina
En medicina, el ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo tiene posibles aplicaciones como candidato a fármaco. Su capacidad para interactuar con los objetivos biológicos lo convierte en un compuesto prometedor para el desarrollo de nuevos tratamientos terapéuticos.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especializados. Sus propiedades únicas lo hacen valioso para el desarrollo de nuevos productos y tecnologías.
Mecanismo De Acción
El mecanismo de acción del ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo alilo puede formar enlaces covalentes con sitios nucleofílicos en las proteínas, mientras que el grupo carbamato puede participar en enlaces de hidrógeno e interacciones electrostáticas. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo
- ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo
- ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo
Singularidad
El ((2S,3S,4S)-3-hidroxi-6-metoxi-2-metiltetrahidro-2H-piran-4-il)carbamato de alilo destaca por su combinación única de grupos funcionales y estereoquímica. La presencia de los grupos alilo, hidroxi, metoxi y carbamato en una sola molécula proporciona una plataforma versátil para diversas aplicaciones químicas y biológicas. Su estereoquímica también juega un papel crucial en sus interacciones con los objetivos moleculares, lo que lo diferencia de otros compuestos similares.
Propiedades
Fórmula molecular |
C11H19NO5 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
prop-2-enyl N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C11H19NO5/c1-4-5-16-11(14)12-8-6-9(15-3)17-7(2)10(8)13/h4,7-10,13H,1,5-6H2,2-3H3,(H,12,14)/t7-,8-,9?,10+/m0/s1 |
Clave InChI |
SZWGUJPMTWEZMA-IVMBQPJMSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](CC(O1)OC)NC(=O)OCC=C)O |
SMILES canónico |
CC1C(C(CC(O1)OC)NC(=O)OCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


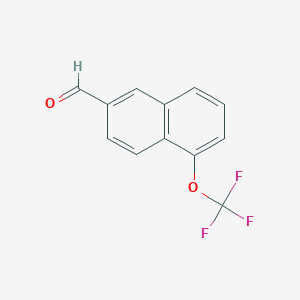
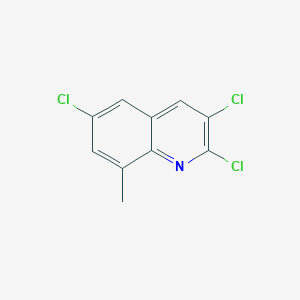
![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)

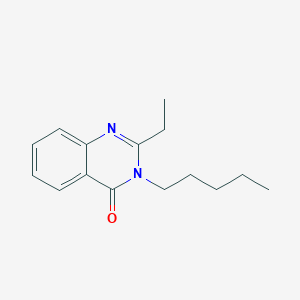
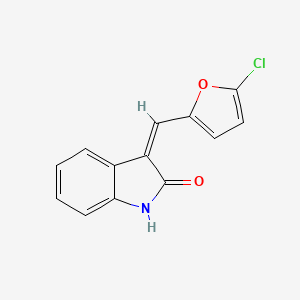

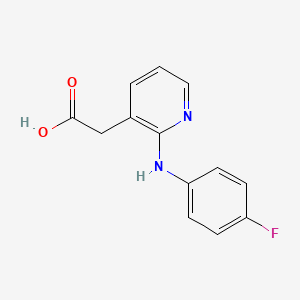
![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)


